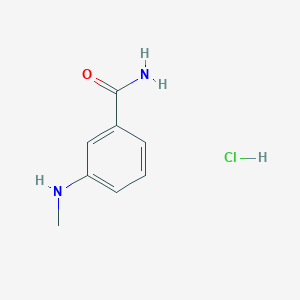

3-(Methylamino)benzamide hydrochloride

Description

Contextualization within Modern Medicinal Chemistry and Drug Discovery

In the relentless pursuit of novel therapeutics, medicinal chemistry plays a pivotal role in the design, synthesis, and development of new pharmaceutical agents. A key strategy in this endeavor is the utilization of "privileged scaffolds," which are molecular frameworks that are known to interact with multiple biological targets. The benzamide (B126) scaffold is a prime example, forming the core of numerous approved drugs and investigational compounds. The strategic modification of this scaffold allows chemists to fine-tune the pharmacological profile of a molecule, enhancing its potency, selectivity, and pharmacokinetic properties. The compound 3-(Methylamino)benzamide hydrochloride is a specific example of such a modification, where the introduction of a methylamino group is intended to modulate its biological activity and potential therapeutic applications.

Overview of Benzamide Chemical Scaffolds in Biological Applications

The benzamide core, a simple yet versatile chemical entity, is a cornerstone in the development of a wide range of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This wide-ranging bioactivity stems from the ability of the benzamide structure to interact with various biological targets through different binding modes. The amide linkage, in particular, is a key structural feature that can participate in hydrogen bonding interactions with proteins and enzymes, a fundamental aspect of molecular recognition in biological systems.

The following table provides a glimpse into the diverse biological activities associated with the benzamide scaffold:

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Anti-inflammatory | Inflammatory Diseases |

| Antimicrobial | Infectious Diseases |

| Analgesic | Pain Management |

| Antiviral | Virology |

| Neuroleptic | Psychiatry |

Scope and Academic Research Significance of Benzamide Derivatives Incorporating Methylamino Moieties

The incorporation of a methylamino group onto the benzamide scaffold is a deliberate synthetic strategy aimed at exploring and optimizing the structure-activity relationships (SAR) of this class of compounds. The methyl group can influence several key properties of a molecule, including its lipophilicity, metabolic stability, and ability to form specific interactions with its biological target.

Research into benzamide derivatives bearing methylamino or related alkylamino side chains has yielded compounds with significant biological activities. For instance, studies on N-phenylbenzamide derivatives have revealed that the alkylation of the amine group can lead to metabolically stable compounds with antiviral properties. In one such study, a novel derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide, demonstrated potent activity against both wild-type and drug-resistant Hepatitis B virus (HBV). nih.gov This activity was linked to the compound's ability to increase the intracellular levels of APOBEC3G, a host defense factor that inhibits viral replication. nih.gov

Furthermore, research into benzamide and picolinamide (B142947) derivatives as acetylcholinesterase (AChE) inhibitors has highlighted the importance of the position of dimethylamine (B145610) side chains on the benzamide ring. tandfonline.com Structure-activity relationship studies revealed that the substitution pattern significantly influenced the inhibitory activity and selectivity against AChE and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. tandfonline.comnih.gov

The investigation of 3-substituted benzamide derivatives has also been a fruitful area of research. For example, a series of 3-substituted benzamides were evaluated as Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukemia (CML). nih.gov This research identified several potent inhibitors, demonstrating the therapeutic potential of modifying the 3-position of the benzamide scaffold. nih.gov Similarly, the introduction of substituents at the 3-position of benzamides has been explored for developing selective serotonin (B10506) 5-HT4 receptor agonists. nih.gov

While direct and extensive research findings specifically on this compound are not widely available in public literature, the existing body of research on closely related analogs underscores the scientific rationale and potential significance of this specific chemical entity. The strategic placement of the methylamino group at the 3-position of the benzamide ring warrants further investigation to elucidate its unique pharmacological profile and potential therapeutic applications.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

3-(methylamino)benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c1-10-7-4-2-3-6(5-7)8(9)11;/h2-5,10H,1H3,(H2,9,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZGCATUKGDFDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2361676-45-9 | |

| Record name | 3-(methylamino)benzamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Benzamide Scaffolds

Strategies for the Synthesis of Benzamide (B126) Derivatives Incorporating Methylamino Moieties

The introduction of a methylamino group onto a benzamide scaffold can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern, the scale of the reaction, and the availability of starting materials.

Multi-step synthesis provides a controlled and versatile approach to constructing complex benzamide derivatives. This methodology allows for the sequential introduction and modification of functional groups, which is often necessary to achieve the desired final product with high purity. A key strategy in these pathways is the use of protecting groups to prevent unwanted side reactions with reactive moieties like amines. utdallas.edu

A representative multi-step synthesis for a benzamide derivative incorporating a methylamino group can be illustrated by the preparation of N-methyl-4-(methylamino)-3-nitrobenzamide. This process involves a sequence of three main reactions:

Nucleophilic Aromatic Substitution: The synthesis begins with the reaction of 4-chloro-3-nitrobenzoic acid with methylamine. In this step, the methylamino group displaces the chlorine atom on the benzene (B151609) ring to form 4-methylamino-3-nitrobenzoic acid.

Acyl Chloride Formation: The resulting carboxylic acid is then activated by converting it into an acyl chloride. This is typically achieved by reacting it with thionyl chloride (SOCl₂), which transforms the carboxylic acid group into a more reactive acyl chloride group, yielding 4-(methylamino)-3-nitrobenzoyl chloride.

Amidation: The final step is the reaction of the acyl chloride with another molecule of methylamine. The amine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride to form the final N-methyl-4-(methylamino)-3-nitrobenzamide product.

This systematic approach is advantageous as it allows for purification of intermediates at each stage, ensuring the high quality of the final compound. The use of protecting groups for the amine functionality can also be integrated into such pathways to avoid side reactions, especially when harsh reagents are used in other parts of the molecule. utdallas.edu

One-pot syntheses are highly efficient procedures where reactants are subjected to successive chemical reactions in a single reactor, thereby avoiding the lengthy process of isolating and purifying intermediate compounds. This approach is advantageous in terms of time, cost, and environmental impact due to reduced solvent usage and waste generation.

Several one-pot methodologies have been developed for the synthesis of benzamide derivatives. One such method involves the oxidative amidation of aldehydes. In this approach, an aldehyde reacts with an amine in the presence of a catalyst and an oxidant to directly form the amide bond. For instance, a copper-based metal-organic framework (Cu-MOF) has been used as a recyclable heterogeneous catalyst for the oxidative amidation of various aldehydes with primary amines, yielding secondary amides in good yields under mild conditions.

Another versatile one-pot method is the conversion of aldehydes into amides via a nitrile intermediate. This tandem process involves the initial reaction of an aldehyde with hydroxylamine (B1172632) hydrochloride to form a nitrile, which is then subsequently treated with basic hydrogen peroxide to yield the corresponding primary amide. This methodology is applicable to both aliphatic and aromatic aldehydes.

For the synthesis of quinazolinone and benzamide derivatives, a one-pot reaction has been developed using 2-aminobenzamide (B116534) and aromatic benzoyl chlorides under solvent-free conditions with a nano solid acid catalyst. orientjchem.org This method efficiently produces the desired products in good to excellent yields. orientjchem.org

The optimization of reaction conditions is a critical aspect of synthetic chemistry to maximize product yield, minimize reaction time, and ensure the economic and environmental viability of the process. Key parameters that are often adjusted include temperature, solvent, catalyst type and concentration, and reaction time.

The synthesis of amides can be significantly influenced by these factors. For example, in the N-amidation of cinnamic acid using a carbodiimide (B86325) reagent, a systematic study of reaction parameters revealed optimal conditions. The choice of solvent was found to be crucial, with anhydrous tetrahydrofuran (B95107) (THF) providing the best results. The reaction temperature was optimized to 60 °C, as higher temperatures led to decreased yield, possibly due to compound degradation. The molar ratio of the reactants and the coupling reagent was also fine-tuned to achieve the highest conversion.

The following table illustrates the optimization of various parameters for a generalized amide synthesis, showing how changes in conditions can affect the product yield.

| Entry | Parameter Varied | Condition | Yield (%) |

|---|---|---|---|

| 1 | Temperature | Room Temperature | 45 |

| 2 | Temperature | 60 °C | 93 |

| 3 | Temperature | Reflux | 69 |

| 4 | Solvent | Dichloromethane (B109758) (DCM) | 75 |

| 5 | Solvent | Tetrahydrofuran (THF) | 93 |

| 6 | Catalyst Loading | 10 mol% | 65 |

| 7 | Catalyst Loading | 20 mol% | 82 |

As the data indicates, a temperature of 60°C and the use of THF as a solvent were optimal for this particular transformation. Increasing the catalyst loading from 10 to 20 mol% also resulted in a significant improvement in yield.

Design and Synthesis of Novel Benzamide Analogues and Hybrid Structures

The benzamide scaffold is a versatile platform for the design and synthesis of novel compounds with potential therapeutic applications. By modifying the core structure and creating hybrid molecules, chemists can explore new chemical space and develop compounds with enhanced biological activity.

N-phenylbenzamide derivatives represent a significant class of compounds that have been explored for various biological activities. The synthesis of these analogues typically involves the formation of an amide bond between a benzoic acid derivative and an aniline (B41778) derivative.

One synthetic approach starts with a substituted benzoic acid, such as 3-amino-4-methoxybenzoic acid. nih.gov This starting material is condensed with a variety of substituted anilines using a coupling reagent like N,N′-diisopropylcarbodiimide (DIC) in the presence of an activating agent such as N-hydroxybenzotriazole (HOBt). nih.gov This method allows for the creation of a library of N-phenylbenzamide derivatives by varying the substituents on the aniline ring. For example, the reaction with 4-bromoaniline (B143363) yields 3-amino-N-(4-bromophenyl)-4-methoxybenzamide. nih.gov

Another strategy involves the reaction of a substituted benzoyl chloride with an appropriate aminophenyl compound. For instance, the synthesis of 4-Methylamino-N-(2'-aminophenyl)-benzamide can be achieved through a multi-step process. google.com This begins with the reaction of 4-nitrobenzoyl chloride with 2-nitroaniline (B44862) to form N-(2'-nitrophenyl)-4-nitrobenzamide. Subsequent reduction of both nitro groups, followed by selective methylation, can lead to the desired product. The hydrogenation of N-(2-nitrophenyl)-4-methylamino-benzamide using a Raney nickel catalyst is a key step in forming the aminophenyl moiety. google.com

The general procedure for synthesizing N-phenylbenzamides from acid chlorides involves dissolving the acid chloride in an anhydrous solvent like dichloromethane at 0°C, followed by the dropwise addition of the desired amine. nanobioletters.com The reaction mixture is then stirred at room temperature to complete the reaction. nanobioletters.com

Hybrid molecules that combine the structural features of both quinazoline (B50416) and benzamide have emerged as an interesting area of chemical synthesis. These hybrid structures aim to integrate the biological activities associated with each individual scaffold into a single molecule.

A one-pot synthesis method has been reported for the preparation of quinazolinone and benzamide derivatives from 2-aminobenzamide and various aromatic benzoyl chlorides. orientjchem.org The reaction proceeds under solvent-free conditions using a sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO₃H) as a heterogeneous acid catalyst. orientjchem.org The proposed mechanism suggests that the catalyst first protonates the carbonyl group of the benzoyl chloride, making it more susceptible to nucleophilic attack by the amino group of 2-aminobenzamide to form a benzamide intermediate. orientjchem.org A subsequent intramolecular nucleophilic attack by the other amino group of the intermediate onto a carbonyl group, followed by dehydration, leads to the formation of the quinazolinone ring. orientjchem.org

The design of such hybrids can be quite diverse. For example, dihydroquinazoline-benzamide hybrids have been synthesized and evaluated for their biological activities. nih.gov In these structures, two neighboring phenyl rings are attached to the quinazolinone core at the 2 and 3 positions. nih.gov The incorporation of a linker, such as an ester or amide, between one of the phenyl rings and the primary quinazolinone heterocycle is a strategy used to modulate the properties of the molecule. nih.gov

Thiazole-Benzamide Conjugates

The synthesis of molecules incorporating both a thiazole (B1198619) ring and a benzamide moiety often involves multi-step reaction sequences. A common strategy is the creation of an amide bond between a pre-functionalized thiazole and a benzoic acid derivative, or vice versa.

One reported method involves a three-step synthesis to create thiazole-carbaldehyde, a key intermediate. This process starts with the reaction of a benzamide with 2-chloroacetate to form a thiazole-carboxylate. The ester group of this intermediate is then reduced, for example using lithium aluminium hydride (LiAlH4), to yield an alcohol. Subsequent oxidation provides the target thiazole-carbaldehyde. This aldehyde can then be further reacted to form more complex conjugates. acs.orgnih.gov

Another approach to creating thiazole-amide derivatives involves various reactions such as azotation, coupling, and substitution reactions to build upon the thiazole nucleus. proquest.com For instance, 2-aminothiazole (B372263) can be reacted with sulfonyl chlorides in the presence of sodium acetate (B1210297) and water to produce N-sulfonated thiazole derivatives. These can then be further alkylated.

Chalcone (B49325) Derivatives Incorporating Benzamide Moieties

Chalcones, which are α,β-unsaturated ketones, can be synthesized to include a benzamide structure. The most prevalent method for synthesizing chalcones is the Claisen-Schmidt condensation. researchgate.netresearchgate.net This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) derivative with a benzaldehyde (B42025) derivative. researchgate.net

To create a chalcone-benzamide hybrid, either the starting acetophenone or the benzaldehyde can be functionalized with a benzamide group. For example, a quinoline-2-carboxylic acid can be reacted with an ethanone (B97240) to form an N-quinoline-2-carboxamide. This intermediate then undergoes an aldol (B89426) condensation with a benzaldehyde derivative in the presence of sodium hydroxide (B78521) and ethanol (B145695) to yield the final quinoline-carboxamide chalcone derivative. acs.orgnih.gov

Alternative methods for chalcone synthesis include:

Wittig Reaction: This method can produce chalcones from benzaldehyde and a triphenyl-benzoyl-methylene phosphorane. ekb.eg

Suzuki and Heck Coupling Reactions: These cross-coupling reactions offer another route to the chalcone scaffold. ekb.eg

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction times and improve yields for chalcone formation. ekb.eg

Pyrimidine (B1678525) Carboxamide Derivatives

Pyrimidine carboxamides represent another important class of compounds structurally related to benzamides. A versatile and widely used method for their synthesis is the Biginelli reaction. This one-pot, multi-component reaction typically involves the cyclocondensation of an aldehyde (like benzaldehyde), a β-dicarbonyl compound (such as ethyl acetoacetate), and urea (B33335) or thiourea. scispace.com This method can be catalyzed by various Lewis acids, such as uranyl nitrate (B79036) hexahydrate, to improve reaction times and yields. scispace.com

Another synthetic route involves a multi-step process starting from 2(1H)-pyridone. This starting material undergoes hydrolysis, decarboxylation, and selective O-alkylation, followed by a rearrangement to produce a pyridine-2-amine. This amine is then reacted with ethoxy methylene (B1212753) malonic diethyl ester and subsequently cyclized under microwave irradiation. The resulting intermediate can then be coupled with various amines to form the final pyrido[1,2-a]pyrimidine-3-carboxamide derivatives. nih.gov

A straightforward, one-pot synthesis of pyrimidine-5-carboxamides has been developed using ammonium (B1175870) chloride as a catalyst under solvent-free conditions. This method involves the reaction of a substituted benzaldehyde, cyanoacetamide, and urea or thiourea. ias.ac.in Furthermore, pyrimidine derivatives bearing both carboxamide and sulphonamide moieties have been synthesized by reacting N-benzoylated benzenesulphonamide derivatives with aminopyrimidines using boric acid as a catalyst. researchgate.netproquest.com

Table 1: Synthetic Methodologies for Benzamide Derivatives

| Derivative Class | Key Synthetic Method | Starting Materials Example | Catalyst/Reagent Example |

| Thiazole-Benzamide Conjugates | Amide Coupling / Hantzsch Thioamide Synthesis | Benzamide, 2-chloroacetate | LiAlH4, Dess–Martin periodinane |

| Chalcone-Benzamide Derivatives | Claisen-Schmidt Condensation | Acetophenone derivative, Benzaldehyde derivative | Sodium Hydroxide (NaOH) |

| Pyrimidine Carboxamide Derivatives | Biginelli Reaction | Benzaldehyde, Ethyl acetoacetate, Urea | Uranyl nitrate hexahydrate |

Spectroscopic Characterization of Synthesized Compounds

The structural confirmation of synthesized benzamide derivatives relies on a combination of spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is crucial for identifying the key functional groups within the benzamide scaffold.

N-H Stretching: Primary amides (R-CONH₂) typically show two N-H stretching bands in the region of 3400-3100 cm⁻¹.

C=O Stretching (Amide I band): A strong absorption band for the carbonyl group is typically observed between 1680 and 1630 cm⁻¹.

N-H Bending (Amide II band): This band appears around 1640-1550 cm⁻¹ for primary amides. researchgate.net

Aromatic C-H Stretching: These absorptions are usually found above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR:

Amide Protons (-CONH₂): The chemical shifts of the amide protons are highly dependent on the solvent and concentration and typically appear as a broad signal in the range of 7.5-8.5 ppm.

Aromatic Protons: Protons on the benzene ring usually resonate between 7.0 and 8.0 ppm, with their specific shifts and coupling patterns depending on the substitution pattern.

¹³C NMR:

Carbonyl Carbon (-C=O): The amide carbonyl carbon is typically observed in the downfield region of the spectrum, around 165-175 ppm.

Aromatic Carbons: The carbons of the benzene ring appear in the approximate range of 120-140 ppm.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. In electron ionization (EI) mass spectrometry, benzamide typically shows a prominent molecular ion peak. A characteristic fragmentation pattern involves the loss of the amino group (-NH₂) to form the stable benzoyl cation (C₆H₅CO⁺) at m/z 105, which can further fragment to the phenyl cation (C₆H₅⁺) at m/z 77. researchgate.net

Table 2: Spectroscopic Data for a Representative Benzamide Structure

| Technique | Region/Shift | Assignment |

| FT-IR | ~3400-3100 cm⁻¹ | N-H Stretching |

| ~1680-1630 cm⁻¹ | C=O Stretching (Amide I) | |

| ~1640-1550 cm⁻¹ | N-H Bending (Amide II) | |

| ¹H NMR | ~7.5-8.5 ppm | Amide Protons (-CONH₂) |

| ~7.0-8.0 ppm | Aromatic Protons | |

| ¹³C NMR | ~165-175 ppm | Carbonyl Carbon (-C=O) |

| ~120-140 ppm | Aromatic Carbons | |

| Mass Spec. | m/z 105 | [M-NH₂]⁺ (Benzoyl cation) |

| m/z 77 | [M-CONH₂]⁺ (Phenyl cation) |

Preclinical Biological Activity Investigations of Benzamide Derivatives

Antiviral Activity Studies

Benzamide (B126) derivatives have been a focal point in the search for novel antiviral therapies, exhibiting inhibitory effects against a spectrum of viruses.

Hepatitis B Virus (HBV) Inhibition

A significant area of investigation has been the anti-HBV activity of benzamide derivatives, with studies demonstrating their ability to interfere with the viral life cycle.

In cellular models, benzamide derivatives have shown potent inhibition of HBV replication. A group of benzamide (BA) derivatives was found to significantly reduce the amount of cytoplasmic HBV DNA. distantreader.org Initial screening identified two representative compounds that inhibited HBV replication with 50% effective concentrations (EC₅₀s) of 2.3 µM and 9 µM, respectively, without measurable cytotoxicity up to 50 µM. distantreader.org Further optimization led to the identification of derivatives with improved antiviral activity. distantreader.org

One notable derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), demonstrated significant anti-HBV activity in HepG2.2.15 cells. researchgate.netresearchgate.net This compound exhibited a 50% inhibitory concentration (IC₅₀) of 1.99 µM against wild-type HBV. researchgate.netresearchgate.net Importantly, it also showed efficacy against a drug-resistant HBV strain, with an IC₅₀ of 3.30 µM. researchgate.netresearchgate.net The antiviral mechanism of IMB-0523 may be linked to its ability to increase the intracellular levels of APOBEC3G (A3G), a host cytidine (B196190) deaminase with known anti-HBV activity. researchgate.netresearchgate.net

| Compound | Cell Line | Virus Strain | IC₅₀ / EC₅₀ (µM) |

|---|---|---|---|

| Benzamide Derivative 1 | HepG2 | Wild-Type HBV | 2.3 (EC₅₀) |

| Benzamide Derivative 2 | HepG2 | Wild-Type HBV | 9 (EC₅₀) |

| IMB-0523 | HepG2.2.15 | Wild-Type HBV | 1.99 (IC₅₀) |

| IMB-0523 | HepG2.2.15 | Drug-Resistant HBV | 3.30 (IC₅₀) |

The in vivo anti-HBV potential of benzamide derivatives has been evaluated using the duck hepatitis B virus (DHBV) model, which is a widely accepted surrogate for studying HBV replication and inhibition. The derivative IMB-0523 demonstrated potent anti-HBV activity in DHBV-infected ducks. researchgate.netresearchgate.net Oral administration of IMB-0523 resulted in a significant, dose-dependent reduction in serum DHBV DNA levels. researchgate.netnih.gov At a dose of 100 mg/kg, IMB-0523 induced a reduction in serum DHBV DNA comparable to that of the established anti-HBV drug, lamivudine. researchgate.net These findings underscore the potential of this class of compounds for in vivo efficacy. researchgate.net

Broad-Spectrum Antiviral Effects (e.g., HIV-1, HCV, EV71)

Beyond their activity against HBV, certain N-phenylbenzamide derivatives have demonstrated a broad spectrum of antiviral effects. researchgate.netresearchgate.netbohrium.com These compounds have been reported to exert inhibitory action against Human Immunodeficiency Virus type 1 (HIV-1), Hepatitis C Virus (HCV), and Enterovirus 71 (EV71). researchgate.netresearchgate.netbohrium.com The proposed mechanism for this broad-spectrum activity is the upregulation of intracellular levels of APOBEC3G (A3G), a host factor with known inhibitory effects against these viruses. researchgate.netresearchgate.net

Specifically, the benzamide derivative AH0109 was identified as a potent inhibitor of HIV-1, with a 50% effective concentration (EC₅₀) of 0.7 µM in CD4+ C8166 T cells. researchgate.net Mechanistic studies revealed that AH0109 inhibits both HIV-1 reverse transcription and the nuclear import of viral cDNA. researchgate.net Furthermore, it was effective against HIV-1 strains resistant to commonly used antiretroviral drugs. researchgate.net

In the context of EV71, a series of N-phenylbenzamide derivatives were synthesized and evaluated for their antiviral activity. nih.gov One of the most active compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, displayed IC₅₀ values ranging from 5.7 to 12 µM against various EV71 strains. nih.gov

| Compound Class/Name | Virus | Activity Metric (µM) |

|---|---|---|

| N-phenylbenzamide derivatives | HIV-1, HCV, EV71 | Broad-spectrum activity reported |

| AH0109 | HIV-1 | 0.7 (EC₅₀) |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | EV71 | 5.7 - 12 (IC₅₀) |

Anticancer and Antitumor Research

In addition to their antiviral properties, benzamide derivatives have been investigated for their potential as anticancer agents, with studies focusing on their cytotoxic effects on various cancer cell lines.

Cytotoxic Efficacy in Cancer Cell Lines (e.g., Jurkat, A-431, HT-29)

The cytotoxic potential of benzamide derivatives has been demonstrated across a range of human cancer cell lines. A series of chemically related N-(9H-purin-6-yl) benzamide derivatives showed cytotoxic activities on cancer cell lines with concentrations ranging from 3-39 µM for the most effective compounds. nih.gov

In studies involving the human epidermoid carcinoma cell line A-431, 3-aminobenzamide (B1265367) (3-ABA) was shown to have an antiproliferative effect. nih.gov This compound was capable of inhibiting both cell growth and colony formation. nih.gov

Research on colon cancer cell lines, such as HT-29, has also yielded promising results. A novel benzamide derivative, VKNG-2, was found to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting the ABCG2 transporter, which is involved in multidrug resistance. nih.gov Another study on 2-amino-1,4-naphthoquinone-benzamide derivatives reported potent cytotoxic activity against the HT-29 cell line, with most of the synthesized compounds being more potent than the standard chemotherapeutic agent cisplatin. nih.gov

While direct data on the cytotoxicity of 3-(Methylamino)benzamide hydrochloride on Jurkat cells (a T-lymphocyte cell line) is limited, related studies on other cytotoxic agents provide a basis for potential investigation. For instance, derivatives of 4'-hydroxychalcone (B163465) have been shown to be cytotoxic against Jurkat cells. nih.gov

| Compound Class/Name | Cell Line | Activity Metric (µM) |

|---|---|---|

| N-(9H-purin-6-yl) benzamide derivatives | Various Cancer Cell Lines | 3 - 39 |

| 3-Aminobenzamide (3-ABA) | A-431 | Antiproliferative effect reported |

| 2-amino-1,4-naphthoquinone-benzamide derivative (5e) | HT-29 | More potent than cisplatin |

Kinase Inhibition

There is currently a lack of specific research data detailing the kinase inhibition profile of this compound. While various substituted benzamide derivatives have been investigated as potential kinase inhibitors, including those targeting Bcr-Abl and Aurora kinases, studies specifically evaluating the inhibitory activity of this compound against a panel of kinases could not be identified in the course of this review.

Antimicrobial Activity Assessments

Comprehensive studies detailing the antimicrobial properties of this compound are not presently available. The benzamide scaffold is a common motif in compounds exhibiting antimicrobial effects; however, specific data on the antibacterial and antifungal efficacy of this particular hydrochloride salt is wanting.

Antibacterial Efficacy

No specific data from preclinical investigations into the antibacterial activity of this compound against common bacterial strains were found. Therefore, information regarding its minimum inhibitory concentration (MIC) or bactericidal/bacteriostatic effects is not available.

Antifungal Efficacy

Similarly, there is a lack of available scientific literature on the antifungal properties of this compound. Studies assessing its efficacy against fungal pathogens, such as Candida albicans, have not been identified.

Enzyme Inhibition Studies

Investigations into the inhibitory effects of this compound on specific enzymes, namely carbonic anhydrase and paraoxonase, appear to be limited.

Carbonic Anhydrase Inhibition

No dedicated studies on the inhibitory activity of this compound against human carbonic anhydrase isoforms (e.g., hCA-I, hCA-II) were discovered during the literature review.

Paraoxonase Inhibition

Specific data on the potential for this compound to inhibit the activity of paraoxonase enzymes, such as PON-1, is not currently available in published research.

Protease Inhibition (e.g., Matriptase, TMPRSS2)

The type II transmembrane serine proteases (TTSPs), including Matriptase and Transmembrane Protease, Serine 2 (TMPRSS2), are crucial for various physiological and pathological processes. nih.gov Notably, they play a key role in the activation of viral envelope proteins, making them attractive targets for antiviral therapies against influenza viruses and coronaviruses, including SARS-CoV-2. nih.govnih.gov

TMPRSS2 is essential for priming the spike (S) protein of SARS-CoV-2, a necessary step for the virus's entry into host lung cells. nih.gov Consequently, the development of TMPRSS2 inhibitors is a significant area of research for potential COVID-19 therapeutics. nih.gov Research has identified several classes of inhibitors for these proteases. For instance, compounds like Nafamostat and Camostat mesylate are known serine protease inhibitors that show activity against TMPRSS2. nih.gov Other research has focused on developing peptidomimetic compounds and substrate-analogue ketobenzothiazole derivatives designed to specifically bind to the catalytic site of these proteases. nih.govnih.gov

While the benzamide scaffold is a common feature in many pharmacologically active molecules, the available scientific literature does not prominently feature simple benzamide derivatives as direct inhibitors of Matriptase or TMPRSS2. Current research on inhibitors for these specific proteases tends to focus on more complex peptidomimetics or other distinct chemical classes. nih.govnih.gov Therefore, while the inhibition of these proteases is a critical therapeutic strategy, the role of the basic benzamide structure in this specific context is not well-documented in existing studies.

Other Pharmacological Investigations

The benzamide structure has been extensively investigated as a high-affinity agent for targeting melanin (B1238610), a pigment often overexpressed in melanoma cells. nih.govnih.gov This selective affinity makes benzamide derivatives promising candidates for developing radiolabeled probes for the diagnosis and staging of malignant melanoma using non-invasive imaging techniques like Positron Emission Tomography (PET). nih.gov

The targeting mechanism relies on the composition of the benzamide derivatives, which typically includes a benzamide core for π-π interactions with melanin's heteroaromatic rings, an amine group for ionic interactions, and a linker to a radioisotope-chelating agent. nih.gov Numerous studies have demonstrated the potential of these agents in preclinical models.

68Ga-labeled Derivatives: A fluorinated benzamide derivative, 68Ga-MI-0202C1, was shown to be taken up selectively by melanin-producing B16F10 melanoma cells. In mouse xenograft models, PET imaging with this tracer successfully visualized the tumors with minimal accumulation in other major organs. nih.gov Another study developed a 68Ga-labeled chlorinated benzamide derivative that also specifically imaged melanoma tumors. researchgate.net

18F-labeled Derivatives: An 18F-labeled benzamide, [18F]N-(2-diethylaminoethyl)-4-[2-(2-(2-fluoroethoxy) ethoxy)ethoxy]benzamide ([18F]FPBZA), was developed as a potential PET probe for melanoma. researchgate.net Another derivative, 18F-DMFB, demonstrated high melanin targeting ability and specific uptake in both primary and metastatic melanoma lesions in animal models. researchgate.net

The data below summarizes the uptake of a representative radiolabeled benzamide derivative in melanoma cells and various organs, illustrating its specificity.

| Compound | Target/Organ | Uptake (%ID/g) at 60 min | Key Finding |

|---|---|---|---|

| ¹⁸F-DMFB | B16F10 Tumor | ~2.47 | High tumor-specific uptake. |

| ¹⁸F-DMFB | Liver | ~2.47 | Shows clearance over time. |

| ¹⁸F-DMFB | Muscle | Not specified | Used for tumor-to-background ratio. |

| ⁶⁸Ga-MI-0202C1 | B16F10 Tumor | Not specified | Successfully visualized tumors. |

| ⁶⁸Ga-MI-0202C1 | Brain | Minimal | Low uptake in non-target organs. |

| ⁶⁸Ga-MI-0202C1 | Lung | Minimal | Low uptake in non-target organs. |

Benzamide derivatives have been investigated for their anti-inflammatory properties. Studies have shown that certain substituted benzamides can modulate key inflammatory pathways. For instance, research has demonstrated that some hydroxamic acid derivatives that include an amidobenzoic moiety exhibit significant anti-inflammatory and immunosuppressive activity. google.com

The mechanism of action for some of these compounds involves the inhibition of pro-inflammatory cytokine production. Benzydamine, an indazole-based non-steroidal anti-inflammatory drug (NSAID), is known to inhibit the synthesis and release of mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov While not a simple benzamide, its activity points to the potential of related structures to modulate inflammatory responses. The anti-inflammatory effects are believed to be mediated through the regulation of transcription factors, such as NF-κB, which are central to the inflammatory cascade. nih.gov

The benzamide scaffold is a cornerstone in the development of ligands for dopamine (B1211576) receptors, which are classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families. nih.gov These receptors are critical targets for treating a range of neurological and psychiatric disorders. Substituted benzamides have been widely explored as selective antagonists for the D2-like receptors. medchemexpress.comdrugbank.com

For example, the substituted benzamide Sulpiride (B1682569) is a well-known dopamine D2 receptor antagonist. nih.gov Preclinical studies using striatal slices have shown that by blocking D2 receptors, sulpiride can enhance the release of the neurotransmitter γ-aminobutyric acid (GABA), an effect that is dependent on the activation of D1 receptors. nih.gov This highlights the intricate cross-talk between dopamine receptor subtypes that can be modulated by benzamide-based drugs.

The high degree of structural similarity among the D2, D3, and D4 receptors presents a challenge for developing subtype-selective ligands. nih.gov However, medicinal chemistry efforts have focused on modifying the benzamide structure to achieve greater selectivity. By creating hybrid molecules that link a benzamide-related pharmacophore to other chemical moieties, researchers have successfully developed ligands with high selectivity for the D3 or D4 receptor subtypes over the D2 receptor. nih.gov This selectivity is crucial for targeting specific neurological pathways while minimizing the side effects associated with broader D2 receptor blockade.

The search for new antiprotozoal agents has led to the investigation of various heterocyclic compounds. While research into the efficacy of simple benzamides is limited, more complex molecules incorporating a benzamide structure have shown promising results.

Specifically, derivatives of benzoxazole (B165842) and benzimidazole, which are structurally related to benzamides, have demonstrated significant antiprotozoal activity. researchgate.netolemiss.edu One notable example is an N-(2-benzoxazole-2-ylphenyl)benzamide derivative isolated from a Streptomyces species. This natural product exhibited remarkable activity against Plasmodium falciparum, the parasite responsible for malaria, with a 97% inhibition at a concentration of 4.8 μg/mL. olemiss.eduresearchgate.net Furthermore, it showed potent antileishmanial activity, being threefold more potent than the reference drug miltefosine. olemiss.eduresearchgate.net

Other studies have focused on amidinobenzimidazole derivatives, which have been evaluated for anti-trypanosomal activity against Trypanosoma brucei. nih.gov Although these are not simple benzamides, the amide functional group is a key component of their structure. These findings suggest that the benzamide moiety, when incorporated into larger, more complex heterocyclic systems, can contribute to potent antiprotozoal activity.

| Compound Class | Specific Compound Example | Protozoal Target | Observed Activity |

|---|---|---|---|

| Benzoxazole-Benzamide | N-(2-benzoxazole-2-ylphenyl)benzamide | Plasmodium falciparum | 97% inhibition at 4.8 µg/mL |

| Benzoxazole-Benzamide | N-(2-benzoxazole-2-ylphenyl)benzamide | Leishmania species | 3-fold more potent than miltefosine |

| Amidinobenzimidazole | Derivative 8b | Trypanosoma brucei | More potent than nifurtimox |

Structure Activity Relationship Sar and Computational Chemistry

Elucidation of Key Structural Features for Biological Activity

The benzamide (B126) scaffold is a critical pharmacophore for a variety of biological targets, most notably the PARP family of enzymes. researchgate.net The activity of these compounds is highly dependent on the specific arrangement of functional groups on the core structure.

Substituents on both the phenyl ring and the amide/amino groups of the benzamide scaffold play a crucial role in modulating biological activity. For PARP inhibitors, the primary amide and the amino group of 3-aminobenzamide (B1265367) are key interacting moieties.

N-Methyl Group: The substitution of a hydrogen atom with a methyl group on the 3-amino position, creating 3-(Methylamino)benzamide, is expected to influence several properties. This N-alkylation increases the molecule's lipophilicity, which can affect cell permeability and interaction with hydrophobic pockets within a target's active site. However, it may also alter the hydrogen bond donor capacity of the amino group, which could impact binding affinity.

Phenyl Ring Substituents: In broader series of benzamide derivatives, the addition of various substituents to the phenyl ring has been shown to significantly affect potency. For instance, in related compounds, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, influencing how it interacts with target residues. nih.gov

Amide Moiety: The carboxamide group is fundamental to the activity of many benzamide-based PARP inhibitors. It acts as a mimic of the nicotinamide (B372718) portion of NAD+, the natural substrate for PARP enzymes, allowing it to occupy the nicotinamide-binding pocket. researchgate.net

The following table summarizes the general influence of substituents on the activity of 3-aminobenzamide analogs.

| Substituent/Modification | Position | General Effect on Activity | Rationale |

| Methylation | 3-Amino Group | Can increase or decrease potency | Increases lipophilicity; alters H-bond capacity |

| Halogenation | Phenyl Ring | Variable; can increase potency | Alters electronic properties and can form halogen bonds |

| Hydroxyl/Alkoxy Groups | Phenyl Ring | Variable; often influences selectivity | Can form additional hydrogen bonds |

The core benzamide structure is the foundational element for biological activity, particularly in PARP inhibition. Modifications to this scaffold are a key strategy in drug design to improve efficacy and selectivity.

Benzamide as a Pharmacophore: The benzamide moiety is recognized as a privileged scaffold that effectively mimics the nicotinamide moiety of NAD+. researchgate.net This allows it to bind competitively to the catalytic domain of PARP enzymes.

Scaffold Hopping: In the development of PARP inhibitors, researchers have explored replacing the phenyl ring with other aromatic or heterocyclic systems (e.g., benzimidazole) to explore new interactions within the active site and improve properties. nih.gov These modifications aim to optimize binding by engaging different amino acid residues or improving the compound's physicochemical profile. The fundamental interactions provided by the carboxamide group, however, are often conserved.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel, unsynthesized molecules.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding the SAR of a set of ligands. nih.govmdpi.com While specific models for 3-(Methylamino)benzamide hydrochloride are not available, the methodology has been widely applied to series of benzamide-based inhibitors. researchgate.net

CoMFA: This technique calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom and each molecule in a dataset. The results are visualized as 3D contour maps, where different colored regions indicate areas where modifications would favorably or unfavorably impact activity.

Steric Fields: Green contours typically indicate regions where bulky substituents are favored, while yellow contours show regions where steric bulk is detrimental to activity.

Electrostatic Fields: Blue contours often mark areas where positive charge is favorable, whereas red contours indicate where negative charge is preferred.

CoMSIA: CoMSIA is similar to CoMFA but evaluates additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, using a Gaussian-type potential. This can provide a more nuanced understanding of the ligand-receptor interactions. researchgate.netnih.gov

The table below outlines the key descriptor fields used in CoMFA and CoMSIA.

| 3D-QSAR Method | Descriptor Fields | Information Provided |

| CoMFA | Steric, Electrostatic | Defines spatial and charge requirements for optimal activity |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-Bond Donor, H-Bond Acceptor | Provides a more detailed map of favorable and unfavorable interactions |

These models provide a rational basis for designing new derivatives with potentially enhanced potency by guiding the placement of specific chemical groups in regions predicted to have a positive influence on biological activity. mdpi.com

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is instrumental in elucidating the specific molecular interactions that stabilize the ligand-receptor complex.

Docking studies of 3-aminobenzamide and other benzamide derivatives into the catalytic domain of PARP-1 have revealed a conserved binding mode. researchgate.netnih.gov The primary interactions are centered in the nicotinamide-binding pocket.

Hydrogen Bonding: The amide group of the benzamide core is crucial for anchoring the molecule in the active site. It typically forms two critical hydrogen bonds with the backbone of a highly conserved glycine (B1666218) residue (Gly202 in PARP-1) and a hydrogen bond with a serine residue (Ser243 in PARP-1). researchgate.net

π-π Stacking: The phenyl ring of the benzamide scaffold often engages in a π-π stacking interaction with the side chain of a tyrosine residue (Tyr907 in PARP-1), further stabilizing the complex. nih.gov

For 3-(Methylamino)benzamide, it is hypothesized that it would adopt a similar binding pose. The amide group would retain its key hydrogen bonds with Glycine and Serine. The N-methyl group would project into a nearby pocket. Depending on the space and nature of this pocket, the methyl group could either form favorable hydrophobic/van der Waals interactions, thus increasing potency, or it could introduce a steric clash, which would be detrimental to binding.

This table summarizes the key interactions observed for benzamide-based inhibitors in the PARP-1 active site.

| Interaction Type | Ligand Moiety | Key Protein Residue (PARP-1) |

| Hydrogen Bond | Amide N-H | Gly202 (backbone C=O) |

| Hydrogen Bond | Amide C=O | Gly202 (backbone N-H) |

| Hydrogen Bond | Amide C=O | Ser243 (side chain -OH) |

| π-π Stacking | Phenyl Ring | Tyr907 (side chain) |

| Hydrogen Bond | 3-Amino Group | Varies (e.g., with water or other residues) |

These computational approaches collectively provide a detailed picture of the structural requirements for the biological activity of benzamide derivatives and offer a robust framework for the rational design of new, more effective therapeutic agents.

In Silico Predictions for Compound Optimization and Metabolic Stability

Specific in silico predictions aimed at the optimization and assessment of metabolic stability for this compound are not documented in the available literature. Computational tools are often used to predict metabolic pathways and the sites on a molecule most susceptible to metabolism by enzymes like the Cytochrome P450 family. This analysis, often expressed through metrics like Composite Site Lability (CSL), helps guide the chemical modification of a compound to enhance its metabolic stability and pharmacokinetic profile. The absence of such studies for this compound means there are no predictive data on its metabolic fate or strategies for its structural optimization. A search of prominent chemical databases indicates that no literature data is available for this compound. uni.lu

Modulation of Cellular Pathways and Host Factors

The compound and its analogues can influence host cellular processes, including antiviral responses and the disruption of microbial communities. These effects are not due to direct cytotoxicity but rather a nuanced modulation of intrinsic cellular and intercellular pathways.

Increase in Intracellular APOBEC3G (A3G) Levels

A key mechanism identified for a derivative of 3-(Methylamino)benzamide is the enhancement of the host's innate antiviral defenses. Specifically, the compound N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide, known as IMB-0523, has been shown to exert anti-Hepatitis B Virus (HBV) effects by increasing the intracellular levels of the protein APOBEC3G (A3G) nih.govnih.gov. A3G is a member of the apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like (APOBEC) family of cytidine (B196190) deaminases, which are potent host factors that restrict the replication of retroviruses and other viruses.

Studies on N-phenylbenzamide derivatives have demonstrated broad-spectrum antiviral activity against HIV-1, HCV, and EV71, which is attributed to this increase in A3G levels. nih.govnih.gov. In the context of HBV, IMB-0523 treatment of HepG2.2.15 cells resulted in a concentration-dependent increase in A3G protein. This elevation of A3G is believed to inhibit HBV replication through a deaminase-independent mechanism, where A3G is packaged into HBV nucleocapsids and interferes with viral DNA reverse transcription nih.gov. This mechanism provides a therapeutic avenue that is distinct from current anti-HBV drugs, offering potential for overcoming drug resistance nih.govnih.gov.

Inhibition of SMAD1/5 Activation

Currently, there is no scientific literature available from the conducted searches that describes a direct role for this compound or its close derivatives in the inhibition of SMAD1/5 activation. The SMAD family of proteins are key signal transducers for the transforming growth factor-beta (TGF-β) superfamily, which includes Bone Morphogenetic Proteins (BMPs). The BMP-SMAD1/5 signaling pathway is crucial for processes such as osteoblast differentiation and myogenesis nih.govmdpi.comresearchgate.net. While various small molecule inhibitors of this pathway exist, a specific link to this compound has not been established in the available research.

Disruption of Biofilm Formation

While direct studies on this compound are limited, the broader class of benzamide derivatives has demonstrated significant potential in disrupting microbial biofilms. Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which confers high resistance to antibiotics and host immune responses nih.gov.

Various benzamide-containing compounds have been shown to inhibit biofilm formation in pathogenic bacteria and fungi:

Quorum Sensing Inhibition: Some benzamide derivatives interfere with quorum sensing (QS), the cell-to-cell communication system that bacteria like Pseudomonas aeruginosa use to coordinate biofilm formation. By blocking QS, these compounds can prevent the establishment of the biofilm structure nih.govmdpi.com.

Targeting Lectins: C-glycosidic benzamide derivatives have been developed as inhibitors of the P. aeruginosa lectin LecB, a protein crucial for bacterial adhesion and biofilm integrity nih.gov.

Broad-Spectrum Activity: Novel synthesized benzamides, such as 2-((4-ethylphenoxy)methyl)-N-(alkylphenylcarbamothioyl) benzamides, have been incorporated into nanocomposites that show increased resistance to microbial colonization and can inhibit the development of existing biofilms benthamdirect.com. Other research has identified acetamidobenzamides as effective inhibitors of Candida albicans biofilms researchgate.net. Similarly, 2-aminobenzimidazole derivatives are reported to be potent agents for both inhibiting the growth of and dispersing pre-formed P. aeruginosa biofilms nih.gov.

These findings collectively suggest that the benzamide scaffold is a promising chemical framework for the development of new anti-biofilm agents.

Perturbation of Iron Homeostasis

No scientific evidence was found in the searched literature to suggest that this compound directly perturbs iron homeostasis. Systemic iron balance is a tightly regulated process controlled by the hepcidin-ferroportin axis, which governs iron absorption, storage, and recycling nih.govnih.govresearchgate.netresearchgate.net. Dysregulation of this system is linked to various diseases, including iron-overload disorders and anemia of inflammation. While some compounds can interfere with this process, a role for this compound has not been identified.

Identification of Molecular Targets

The benzamide chemical structure serves as a versatile scaffold for designing molecules that can interact with a wide array of biological targets, particularly enzymes.

Enzyme Targets (e.g., Deaminases, Kinases, Oxidoreductases)

Derivatives of 3-(Methylamino)benzamide and other benzamides have been identified as modulators of several enzyme classes.

Deaminases: As discussed previously, a primary mechanism for the antiviral activity of a 3-(Methylamino)benzamide derivative is the upregulation of the cytidine deaminase APOBEC3G nih.govnih.gov. This represents an indirect modulation of deaminase activity by affecting the protein's intracellular concentration.

Other Enzyme Classes: The benzamide moiety is a common feature in many enzyme inhibitors and activators, targeting a diverse range of enzymes involved in various pathological conditions. These include kinases, proteases, and metabolic enzymes. The versatility of the benzamide scaffold allows for specific modifications that can confer high potency and selectivity for different enzyme targets.

Table 1: Enzyme Targets of Various Benzamide Derivatives

| Enzyme Class | Specific Enzyme(s) | Biological Effect |

|---|---|---|

| Proteases | Serine Proteases (Trypsin, Thrombin) | Inhibition |

| Hydrolases | Carbonic Anhydrases (hCA I, hCA II) | Inhibition nih.gov |

| Acetylcholinesterase (AChE) | Inhibition nih.gov | |

| Histone Deacetylases (HDAC1, 2, 3) | Inhibition nih.gov | |

| Urease | Inhibition acs.orgacs.org | |

| Transferases | Glucokinase | Activation bohrium.com |

| Isomerases | Topoisomerase I | Inhibition |

An Examination of the Chemical Compound this compound

The study of novel chemical entities is a cornerstone of advancements in pharmacology and molecular biology. One such compound, this compound, presents a unique case for investigation. This article focuses exclusively on the available scientific understanding of this specific molecule, structured to address key aspects of its biological action based on current research.

Mechanistic Investigations of Biological Action

Understanding the mechanism by which a compound exerts its effects at a molecular level is crucial for its development and potential therapeutic application. For 3-(Methylamino)benzamide hydrochloride, the mechanistic details remain largely to be elucidated by the scientific community.

A thorough review of scientific literature and databases indicates a lack of specific studies detailing the direct interactions of this compound with any particular biological receptors. While the broader class of benzamide-containing molecules is known to interact with a variety of receptors, including dopamine (B1211576) and serotonin (B10506) receptors, no such specific binding profile has been published for this compound itself. The precise affinity and selectivity of this compound for any known receptor are therefore not established.

Future research, employing techniques such as radioligand binding assays or computational docking studies, would be necessary to identify and characterize potential receptor targets. Without such dedicated studies, any discussion of receptor interactions for this specific compound would be speculative.

In the absence of direct receptor binding data, the exploration of uncharacterized putative targets for this compound is also an area that awaits scientific inquiry. There are currently no published reports that identify or suggest any novel or uncharacterized biological targets for this compound.

Research into structurally related molecules has provided some insights into the potential activities of the benzamide (B126) scaffold. For instance, a related derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, has been investigated for its antiviral properties, which are thought to be mediated through an increase in the intracellular levels of APOBEC3G, a host defense factor. nih.gov However, it is critical to emphasize that these findings pertain to a different, though structurally related, molecule and cannot be directly extrapolated to this compound.

The biological targets and mechanistic pathways of this compound remain an open area for investigation.

Future Research Directions and Translational Implications

Exploration of Novel Mechanisms of Action for Benzamide (B126) Derivatives

While the initial discovery of benzamide's effects was linked to the inhibition of poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair, current research is unveiling a broader range of biological targets. nih.gov This expansion of known mechanisms of action is opening up new therapeutic possibilities for this class of compounds.

One area of investigation involves the metabolic pathways within cells. For instance, benzamide riboside is metabolized into a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) analogue, which then inhibits inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH). nih.gov IMPDH is a critical enzyme in the synthesis of guanine (B1146940) nucleotides, essential components for DNA and RNA synthesis. nih.gov Ongoing studies are exploring analogues of benzamide riboside that show selectivity for inhibiting the type II isoform of IMPDH, which is more prevalent in proliferating cancer cells. nih.gov

Researchers are also designing benzamide derivatives that can simultaneously target multiple pathways involved in disease progression. For example, novel N-2-(phenylamino) benzamide derivatives have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I). nih.gov This dual-action approach is promising for gastrointestinal cancers, as it can address both inflammation and tumor progression. nih.gov Other research has led to the development of benzamide derivatives that act as potent smoothened (SMO) antagonists, inhibiting the Hedgehog signaling pathway, which is implicated in certain cancers. nih.gov Furthermore, some novel benzenesulfonamides incorporating a benzamide moiety have demonstrated inhibitory activity against carbonic anhydrase and acetylcholinesterase, enzymes relevant to various physiological processes. nih.gov A series of novel benzamide derivatives have also been identified for their potential in preventing and treating pain and itching. google.com

Advanced Design and Synthesis of Optimized Benzamide Analogues

A significant focus of current research is the rational design and chemical synthesis of new benzamide analogues with improved efficacy, selectivity, and pharmacokinetic properties. rsc.orgnih.govnih.gov The versatility of the benzamide scaffold allows for systematic modifications to fine-tune its biological activity. researchgate.net

The synthesis of these optimized analogues often involves multi-step chemical processes. For example, the creation of N-substituted benzamide derivatives as potential antitumor agents has been achieved through carefully planned synthetic routes. researchgate.net Similarly, the development of novel 4-(2-nitrophenoxy)benzamide (B2917254) derivatives as potential antiviral agents showcases the deliberate design and synthesis process aimed at targeting specific viral enzymes. rsc.org The advantages of working with benzamide derivatives include the relative ease of synthesis, the availability of starting materials, and the stability of the resulting compounds. researchgate.net

Structure-activity relationship (SAR) studies are crucial in this optimization process. By systematically altering different parts of the benzamide molecule and evaluating the biological effects of these changes, researchers can identify key structural features responsible for a compound's activity. nih.gov For instance, research on bengamide analogues, which have shown cytotoxic effects against cancer cell lines, involves modifying the stereochemistry and substituents of the molecule to enhance its potency. nih.gov In the development of probes for the serotonin (B10506) transporter, analogues of citalopram (B1669093) with modifications at various positions have been synthesized to understand the structural requirements for binding. nih.gov This iterative process of design, synthesis, and biological evaluation is essential for developing new and improved therapeutic agents. nih.govnih.gov

Potential for Combination Therapies and Imaging Agent Development

The utility of benzamide derivatives extends beyond their use as single therapeutic agents. There is growing interest in their potential application in combination therapies and as molecular imaging agents. nih.govkoreascience.kr

In oncology, combination therapy, which involves using two or more drugs with different mechanisms of action, is a cornerstone of treatment. nih.gov This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce side effects. nih.gov For example, the synthetic benzamide histone deacetylase (HDAC) inhibitor, entinostat (B1683978) (MS-275), has been investigated in several clinical trials in combination with other anti-cancer agents. researchgate.netnih.gov The rationale behind this combination is that the two agents can synergistically target key pathways involved in tumor growth and survival. nih.gov

In addition to therapeutic applications, benzamide derivatives are being developed as imaging agents for diagnostic purposes. koreascience.kr Radiolabeled benzamide derivatives, for instance, have shown promise as probes for malignant melanoma imaging. koreascience.kr These compounds can be labeled with positron-emitting radionuclides and used in positron emission tomography (PET) to visualize melanoma lesions. koreascience.kr The ability to non-invasively image micrometastases is a significant advantage of this approach. koreascience.kr Research in this area focuses on the radiosynthesis of these agents and their characterization in preclinical models. nih.gov The development of such imaging agents is crucial for early diagnosis, staging, and monitoring of diseases like malignant melanoma. koreascience.krresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(Methylamino)benzamide hydrochloride with high purity?

- Methodology : Synthesis typically involves coupling 3-(methylamino)benzoic acid derivatives with appropriate amines under carbodiimide-mediated conditions (e.g., EDC/HOBt). Optimize reaction parameters such as temperature (e.g., 0–25°C), solvent (DMF or dichloromethane), and stoichiometry. Purify the crude product via recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluting with gradients of ethyl acetate and hexane). Confirm purity using HPLC (>98%) and structural integrity via (e.g., aromatic protons at δ 7.2–8.1 ppm, methylamino resonance at δ 2.5–3.0 ppm) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent hygroscopic degradation. Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct all manipulations in a fume hood to avoid inhalation exposure. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste per institutional guidelines .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodology :

- Purity : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid in water, 70:30 v/v; flow rate: 1.0 mL/min; UV detection at 254 nm).

- Structural Confirmation : , , and FT-IR (e.g., carbonyl stretch at ~1650 cm, N–H bend at ~1550 cm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 199.1) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield while minimizing by-products?

- Methodology :

- Design of Experiments (DoE) : Use response surface methodology to evaluate variables (e.g., reaction time, catalyst loading, solvent polarity).

- Catalyst Screening : Test coupling agents like HATU or DMTMM for enhanced efficiency.

- By-Product Mitigation : Introduce scavengers (e.g., polymer-bound trisamine) to sequester unreacted reagents. Monitor reaction progress in real time via inline FT-IR or LC-MS .

Q. What strategies are recommended for resolving contradictions in reported pharmacological activities of this compound derivatives?

- Methodology :

- Comparative Binding Assays : Perform radioligand displacement studies (e.g., -labeled ligands) across receptor subtypes (e.g., serotonin or adrenergic receptors) to validate selectivity.

- Dose-Response Analysis : Use nonlinear regression models (e.g., Hill equation) to calculate IC values under standardized conditions (pH, temperature).

- Meta-Analysis : Cross-reference data with structural analogs (e.g., substituent effects on benzamide scaffolds) to identify trends in activity .

Q. How can computational modeling predict the receptor-binding affinity of this compound?

- Methodology :

- Molecular Docking : Employ AutoDock Vina or Schrödinger Glide to simulate ligand-receptor interactions (e.g., with GPCRs). Focus on hydrogen bonding (e.g., benzamide carbonyl to Ser/Thr residues) and hydrophobic contacts.

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and electrostatic potential maps. Validate predictions with in vitro assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

- Methodology :

- Solvent Screening : Test solubility in buffered aqueous solutions (pH 1–10) and organic solvents (DMSO, ethanol) using nephelometry or UV-Vis spectrophotometry.

- Thermodynamic Studies : Calculate Gibbs free energy of dissolution via van’t Hoff analysis. Compare results with computational predictions (e.g., COSMO-RS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.